REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]([CH3:9])=[C:7]([CH3:10])[CH:6]=[C:5]([CH3:11])[C:4]=1[C:12](C1C=CC=CC=1)(O)[CH:13]([CH3:15])[CH3:14]>Br>[CH3:15][C:13]1([CH3:14])[CH:12]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:4]2[C:5]([CH3:11])=[CH:6][C:7]([CH3:10])=[C:8]([CH3:9])[C:3]=2[O:2]1
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Name
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1-(2-Methoxy-3,4,6-trimethylphenyl)-1-phenyl-2-methylpropanol
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Quantity
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3.1 g
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Type
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reactant
|
Smiles
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COC1=C(C(=CC(=C1C)C)C)C(C(C)C)(O)C1=CC=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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Br
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The suspension was heated
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Type
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TEMPERATURE
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Details
|
under reflux for 18 hours
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Duration
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18 h
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Type
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EXTRACTION
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Details
|
The product was extracted with isopropyl ether
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Type
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WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C1C1=CC=CC=C1)C(=CC(=C2C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.43 g | |
YIELD: PERCENTYIELD | 87.8% | |
YIELD: CALCULATEDPERCENTYIELD | 175.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |